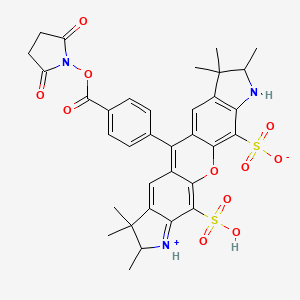
Methyl 2-oxo-3-(p-tolyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-oxo-3-(p-tolyl)propanoate: is an organic compound with the molecular formula C11H12O3. It is a methyl ester derivative of 2-oxo-3-(p-tolyl)propanoic acid. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and fine chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing methyl 2-oxo-3-(p-tolyl)propanoate involves the aldol condensation of p-tolualdehyde with methyl acetate in the presence of a base such as sodium hydroxide. The reaction is typically carried out at room temperature, followed by acidification to yield the desired product.
Esterification: Another method involves the esterification of 2-oxo-3-(p-tolyl)propanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is conducted under reflux conditions to achieve a high yield of the ester.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 2-oxo-3-(p-tolyl)propanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 2-oxo-3-(p-tolyl)propanoic acid.
Reduction: 2-hydroxy-3-(p-tolyl)propanol.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 2-oxo-3-(p-tolyl)propanoate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and fine chemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving ester hydrolysis and oxidation-reduction processes.
Medicine: The compound is investigated for its potential use in the development of new drugs, particularly those targeting metabolic pathways and enzyme inhibition.
Industry: In the industrial sector, this compound is utilized in the production of polymers, resins, and specialty chemicals.
Wirkmechanismus
The mechanism of action of methyl 2-oxo-3-(p-tolyl)propanoate involves its interaction with specific enzymes and molecular targets. For example, in ester hydrolysis reactions, the compound is hydrolyzed by esterases to produce the corresponding acid and alcohol. In oxidation-reduction reactions, it participates as a substrate for oxidoreductases, leading to the formation of oxidized or reduced products.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-oxo-3-(p-tolyl)propanoate: Similar in structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-oxo-3-(m-tolyl)propanoate: Similar in structure but with a meta-tolyl group instead of a para-tolyl group.
Methyl 2-oxo-3-(p-methylphenyl)propanoate: Similar in structure but with a p-methylphenyl group instead of a p-tolyl group.
Uniqueness: Methyl 2-oxo-3-(p-tolyl)propanoate is unique due to its specific para-tolyl substitution, which imparts distinct chemical and physical properties. This substitution pattern influences the compound’s reactivity and its interactions with enzymes and other molecular targets.
Eigenschaften
Molekularformel |
C11H12O3 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
methyl 3-(4-methylphenyl)-2-oxopropanoate |
InChI |
InChI=1S/C11H12O3/c1-8-3-5-9(6-4-8)7-10(12)11(13)14-2/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
NCBDLVJLYPGXTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CC(=O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



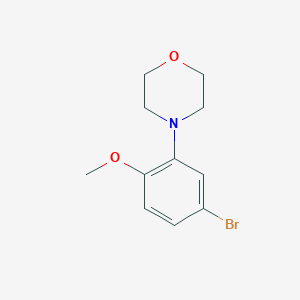
![[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid](/img/structure/B13705299.png)
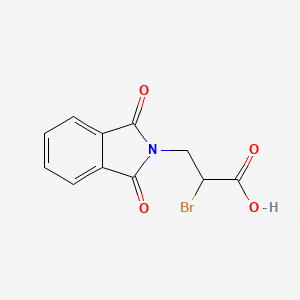
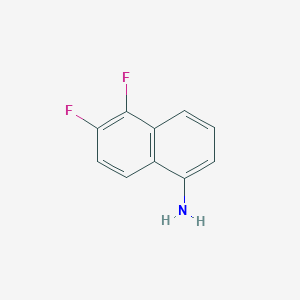

![Methyl 5-[4-(Benzyloxy)phenyl]isoxazole-3-carboxylate](/img/structure/B13705313.png)
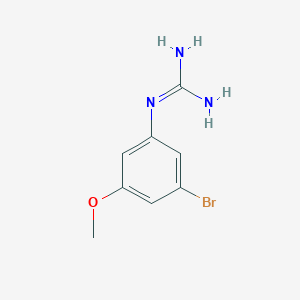
![5-Bromo-4-[3-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13705320.png)
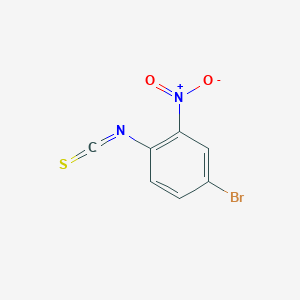

![7-Benzyl-2-chloro-4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B13705339.png)
